molecular formula C21H35N3O3 B3042002 1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane CAS No. 458563-75-2

1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane

Cat. No.: B3042002
CAS No.: 458563-75-2
M. Wt: 377.5 g/mol
InChI Key: ZLJMXDGDZUSSDE-BRWVUGGUSA-N
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Description

1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane is a chiral ligand used in various chemical synthesis and catalysis reactions. This compound, with the molecular formula C21H35N3O3, is known for its unique structure, which includes three oxazoline rings attached to a central propane backbone. It was first synthesized in 1999 by Ojima and co-workers.

Preparation Methods

The synthesis of 1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane involves the reaction of (S)-4-isopropyl-4,5-dihydro-oxazole-2-carboxylic acid with 1,3-propane diamine. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The oxazoline rings can participate in substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane has a wide range of scientific research applications, including:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure products.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane exerts its effects involves its ability to act as a chiral ligand. It binds to metal centers in catalytic reactions, influencing the stereochemistry of the products formed. The molecular targets and pathways involved include metal complexes and catalytic cycles that facilitate the formation of enantiomerically pure compounds.

Comparison with Similar Compounds

1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane can be compared with other similar compounds, such as:

    1,2,2-Tris[®-4-isopropyl-4,5-dihydro-2-oxazolyl]propane: This compound has a similar structure but with the opposite chirality, leading to different stereochemical outcomes in reactions.

    Bis-tris propane: Another compound used in buffer solutions with a wide buffering range, but with different applications and properties.

The uniqueness of this compound lies in its specific chiral structure and its effectiveness as a ligand in asymmetric synthesis.

Properties

IUPAC Name

(4S)-2-[1,2-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N3O3/c1-12(2)15-9-25-18(22-15)8-21(7,19-23-16(10-26-19)13(3)4)20-24-17(11-27-20)14(5)6/h12-17H,8-11H2,1-7H3/t15-,16-,17-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJMXDGDZUSSDE-BRWVUGGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)CC(C)(C2=NC(CO2)C(C)C)C3=NC(CO3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)CC(C)(C2=N[C@H](CO2)C(C)C)C3=N[C@H](CO3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458563-75-2
Record name 1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane
Reactant of Route 2
1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane
Reactant of Route 3
1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane
Reactant of Route 4
1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane
Reactant of Route 5
1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane
Reactant of Route 6
1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane

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